2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Description
This compound is an acetamide derivative featuring a 4-methoxyphenyl group attached to a tetrahydroquinoline scaffold substituted at the 7-position with a thiophene-2-carbonyl moiety. The thiophene-2-carbonyl group contributes to lipophilicity and may modulate binding affinity through π-π stacking or sulfur-mediated interactions .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-28-19-10-6-16(7-11-19)14-22(26)24-18-9-8-17-4-2-12-25(20(17)15-18)23(27)21-5-3-13-29-21/h3,5-11,13,15H,2,4,12,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQHXIDYCSHRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminobenzylamine and thiophene-2-carboxylic acid under acidic conditions.
Introduction of the 4-methoxyphenyl group: This step involves a nucleophilic substitution reaction where 4-methoxyphenyl acetic acid is reacted with the previously formed core in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Final acetamide formation: The final step involves the acylation of the intermediate product with acetic anhydride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline and thiophene derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Quinoline and thiophene derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide demonstrate effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
Anticancer Potential
The tetrahydroquinoline framework has been associated with anticancer activity. Compounds containing this structure have been evaluated for their antiproliferative effects on different cancer cell lines such as HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma). Some derivatives have shown IC50 values indicating potent activity against these cell lines .
Acetylcholinesterase Inhibition
Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. This suggests potential applications in cognitive enhancement and treatment of neurodegenerative disorders .
Material Science Applications
Beyond biological applications, the compound's unique structural features make it a candidate for use in organic electronics and photonic devices. The thiophene moiety contributes to its electronic properties, which can be harnessed in the development of organic semiconductors and photovoltaic materials.
Case Studies
- Antimicrobial Studies : A study published in RSC Advances detailed the synthesis and antimicrobial evaluation of similar compounds. The findings highlighted that specific derivatives showed low minimum inhibitory concentrations (MICs), suggesting their potential as new antimicrobial agents .
- Anticancer Research : Another study focused on a series of tetrahydroquinoline derivatives showed promising results against various cancer cell lines. The research indicated that modifications to the core structure could enhance anticancer activity, paving the way for further drug development .
- Neuropharmacological Studies : Research investigating acetylcholinesterase inhibitors found that certain derivatives exhibited significant inhibitory effects, supporting their potential therapeutic applications in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Variations
The compound is compared to three analogs (Table 1):
2-(4-Ethoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide ()
2-(4-Chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide ()
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide ()
Table 1: Structural and Physicochemical Comparison
*Note: The molecular formula for the target compound is inferred based on structural similarity to analogs.
Impact of Substituents on Properties
- Methoxy vs. Ethoxy vs. Chlorophenoxy: Lipophilicity: The ethoxy group (logP 4.62) increases lipophilicity compared to methoxy (~4.5), while the chlorophenoxy group (logP 4.81) is the most lipophilic due to the electron-withdrawing Cl atom . Solubility: Methoxy’s shorter chain and higher polarity may enhance aqueous solubility relative to ethoxy and chlorophenoxy analogs.
- Heterocycle (Thiophene vs. Furan) :
Pharmacological Implications
- Anticancer Activity: Methoxyphenyl acetamide derivatives (e.g., compounds 38–40 in ) exhibit notable anticancer activity against HCT-1, MCF-7, and PC-3 cell lines. The target compound’s methoxy group may retain similar efficacy, while thiophene-2-carbonyl could improve bioavailability .
- Receptor Binding: Tetrahydroquinoline derivatives with substituents at the 6- or 7-positions (e.g., ) show selectivity as orexin receptor antagonists. The 7-position thiophene-2-carbonyl in the target compound may confer unique binding modes compared to 6-substituted analogs .
Biological Activity
The compound 2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a novel organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a methoxyphenyl group , a thiophene moiety , and a tetrahydroquinoline backbone. The specific arrangement of these functional groups is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O3S |
| IUPAC Name | This compound |
| Molecular Weight | 360.48 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. It is hypothesized that the compound may exert its effects by:
- Binding to Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Modulating Receptor Activity : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Inducing Apoptosis : Research suggests that it may promote programmed cell death in cancer cells through activation of caspases.
Anticancer Activity
Several studies have reported the anticancer potential of similar compounds with structural similarities. For instance:
- In vitro studies demonstrated that derivatives with similar moieties exhibited significant cytotoxicity against various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values ranging from 0.01 to 0.05 µM .
Antioxidant Activity
The antioxidant properties of this compound were evaluated using the DPPH assay. Compounds structurally related to it showed radical scavenging activities significantly higher than ascorbic acid, suggesting potential protective effects against oxidative stress .
Study 1: Anticancer Evaluation
A study focused on the synthesis and evaluation of compounds similar to This compound found that these derivatives effectively inhibited tubulin polymerization in cancer cells. This mechanism leads to cell cycle arrest and apoptosis .
Study 2: Structure-Activity Relationship (SAR)
Research on molecular hybrids indicated that modifications in the methoxy and thiophene groups can enhance biological activity. For example, compounds with additional methoxy groups displayed improved cytotoxicity against breast cancer cell lines compared to their counterparts without such substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
